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Compound of Interest

Compound Name: 7H-Purin-8-ol

Cat. No.: B083664 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of 7H-Purin-8-ol. Due to the limited availability of direct experimental data for this

specific compound, this guide incorporates predicted values and data from closely related

analogues to offer a thorough understanding. All quantitative data is presented in a structured

format for clarity and comparative analysis. Detailed experimental protocols for key

physicochemical property determination are also provided.

Core Physicochemical Properties
7H-Purin-8-ol, a member of the purine family, is a heterocyclic aromatic organic compound. Its

structure and properties are of significant interest in medicinal chemistry and drug discovery

due to the prevalence of the purine scaffold in biologically active molecules.

Table 1: Physicochemical Data for 7H-Purin-8-ol
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Property Value Source/Comment

IUPAC Name 7H-Purin-8-ol PubChem

Synonyms 8-Hydroxypurine, Purin-8-one PubChem

CAS Number Not available

Molecular Formula C₅H₄N₄O PubChem[1]

Molecular Weight 136.11 g/mol PubChem

Melting Point Data not available

Boiling Point Data not available

Water Solubility Data not available

pKa Data not available

LogP (XLogP3-AA) -0.8 Predicted by PubChem

Polar Surface Area 70.1 Å² Predicted by PubChem

Hydrogen Bond Donors 2 Predicted by PubChem

Hydrogen Bond Acceptors 4 Predicted by PubChem

Note: Much of the experimental data for the parent compound 7H-Purin-8-ol is not readily

available in public databases. The provided LogP and Polar Surface Area values are

computational predictions.

Tautomerism
A critical aspect of the chemistry of 7H-Purin-8-ol is its existence in tautomeric forms. The

most significant equilibrium is between the -ol and -one forms. Understanding this tautomerism

is crucial as the dominant form can significantly influence the molecule's biological activity and

physicochemical properties. The equilibrium can be influenced by factors such as the solvent

and pH.
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Tautomeric equilibrium of 7H-Purin-8-ol.

Experimental Protocols
The following are detailed methodologies for determining key physicochemical properties of

purine analogues like 7H-Purin-8-ol.

Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound melts.

Materials:

Melting point apparatus

Capillary tubes (sealed at one end)

Sample of the compound

Mortar and pestle

Procedure:

Ensure the sample is completely dry and finely powdered using a mortar and pestle.

Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3

mm.

Place the capillary tube into the heating block of the melting point apparatus.

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting

point.
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Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

Record the temperature at which the first drop of liquid appears (T1).

Record the temperature at which the entire solid has melted (T2).

The melting point is reported as the range T1-T2.

Water Solubility Determination (Shake-Flask Method)
Objective: To determine the concentration of a saturated solution of the compound in water at a

specific temperature.

Materials:

Scintillation vials or flasks with screw caps

Constant temperature shaker bath

Analytical balance

Centrifuge

UV-Vis spectrophotometer or HPLC system

Distilled or deionized water

Procedure:

Add an excess amount of the solid compound to a vial containing a known volume of water.

Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25°C).

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is

reached.

After agitation, allow the vials to stand undisturbed at the same temperature to allow

undissolved solid to settle.
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Centrifuge the samples to further separate the solid from the supernatant.

Carefully withdraw an aliquot of the clear supernatant.

Dilute the aliquot with a known volume of solvent.

Determine the concentration of the compound in the diluted solution using a calibrated

analytical method such as UV-Vis spectrophotometry or HPLC.

Calculate the original concentration in the saturated solution to determine the water solubility.

pKa Determination (UV-Vis Spectrophotometry)
Objective: To determine the acid dissociation constant (pKa) of the compound.

Materials:

UV-Vis spectrophotometer

Quartz cuvettes

pH meter

A series of buffer solutions with known pH values

Stock solution of the compound in a suitable solvent (e.g., DMSO or ethanol)

Procedure:

Prepare a series of solutions of the compound in buffers of different pH values, ensuring the

final concentration of the organic solvent is low (typically <1%) to avoid affecting the pH.

Measure the UV-Vis absorbance spectrum (e.g., from 200 to 400 nm) for each solution.

Identify the wavelength(s) at which the absorbance changes significantly with pH.

Plot absorbance at the selected wavelength(s) against pH.
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The pKa can be determined from the inflection point of the resulting sigmoidal curve.

Alternatively, the Henderson-Hasselbalch equation can be used with the absorbance data to

calculate the pKa.

Biological Context: Purine Metabolism
7H-Purin-8-ol is structurally related to endogenous purines and their metabolites. A key

enzyme in purine catabolism is xanthine oxidase, which catalyzes the oxidation of

hypoxanthine to xanthine and then to uric acid. Compounds that can interact with this pathway

are of interest in the treatment of conditions like gout, which is caused by an accumulation of

uric acid.

Simplified Purine Catabolism Potential Intervention
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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